(S)-ATPO

Catalog No.
S519716
CAS No.
252930-37-3
M.F
C11H19N2O7P
M. Wt
322.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-ATPO

CAS Number

252930-37-3

Product Name

(S)-ATPO

IUPAC Name

2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid

Molecular Formula

C11H19N2O7P

Molecular Weight

322.25 g/mol

InChI

InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)

InChI Key

AGSOOCUNMTYPSE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ATPO

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N

The exact mass of the compound Atpo is 322.093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-ATPO is a highly pure, synthetic α-amino acid derivative and a potent competitive antagonist at AMPA (GluA1-4) and GluK1 kainate receptors [1]. Structurally, it is a phosphonic acid analog of AMPA, featuring a bulky tert-butyl group and a phosphonomethoxy moiety[2]. In neuropharmacological and structural biology workflows, (S)-ATPO is procured to selectively inhibit AMPA-induced depolarization and to stabilize the ligand-binding domain (LBD) of ionotropic glutamate receptors in an open, inactive conformation [2]. Its high stereopurity and distinct binding mechanics make it a critical reagent for X-ray crystallography, patch-clamp electrophysiology, and the development of novel glutamatergic therapeutics[1].

Substituting (S)-ATPO with its racemic counterpart, (RS)-ATPO, or classic non-amino acid antagonists like DNQX introduces significant experimental artifacts. The (R)-enantiomer of ATPO is biologically inactive at AMPA receptors; thus, using the racemate effectively halves the active concentration and risks off-target steric interference in high-resolution structural assays [1]. Furthermore, while quinoxalinediones (e.g., DNQX) are common AMPA antagonists, they lack the α-amino acid scaffold and interact with the receptor cleft differently. DNQX stabilizes the open conformation via distinct hydrogen bonding, whereas (S)-ATPO utilizes its tert-butyl and phosphonate groups to create specific steric hindrance against domain 2 (D2) closure [2]. For researchers requiring precise structural mapping of the amino-acid binding pocket in its open state, generic substitution compromises assay reproducibility and structural fidelity.

Elimination of Inactive Enantiomer Interference in Electrophysiology

The antagonistic activity of the ATPO scaffold resides exclusively in the (S)-enantiomer. In electrophysiological preparations, (S)-ATPO competitively antagonizes AMPA-induced depolarization with an IC50 of approximately 15 µM . Because the (R)-enantiomer is inactive, the purified (S)-ATPO is quantitatively twice as potent as the (RS)-ATPO racemate . Procuring the enantiomerically pure (S)-form prevents the inactive (R)-isomer from competing for non-specific binding sites or complicating concentration-response curves in precise electrophysiological measurements.

Evidence DimensionAntagonist Potency (Active fraction)
Target Compound Data(S)-ATPO (100% active fraction, IC50 ~15 µM)
Comparator Or Baseline(RS)-ATPO racemate (50% inactive fraction, requires double the concentration)
Quantified Difference2-fold higher potency by mass/molarity due to elimination of the inactive (R)-enantiomer
ConditionsAMPA-induced depolarization assays in cortical wedge preparations / patch-clamp

Using the stereopure (S)-enantiomer ensures accurate dose-response modeling and eliminates confounding artifacts from inactive isomers in sensitive neuropharmacological assays.

Structural Stabilization of the Open LBD Conformation

A primary procurement driver for (S)-ATPO in structural biology is its ability to trap the AMPA receptor ligand-binding domain (LBD) in an open conformation. X-ray crystallographic studies of the GluR2 (GluA2) S1S2 construct reveal that full agonists like AMPA or glutamate induce a substantial domain closure of approximately 20° relative to the apo state [1]. In stark contrast, (S)-ATPO induces a minimal domain closure ranging from only 2.5° to 5.1°[1]. The bulky tert-butyl group and the phosphonate moiety of (S)-ATPO create steric hindrance against domain 2, physically preventing the clamshell closure required for ion channel activation.

Evidence DimensionLBD Domain Closure (Degrees)
Target Compound Data(S)-ATPO (2.5° to 5.1° closure vs. apo state)
Comparator Or BaselineAMPA / Glutamate (Agonists) (~20° closure vs. apo state)
Quantified Difference~15° to 17.5° less domain closure, effectively stabilizing the open/inactive state
ConditionsHigh-resolution X-ray crystallography of GluR2-S1S2J constructs

This precise conformational trapping is essential for structural biologists mapping the inactive state of AMPA receptors for rational drug design.

Differentiated Binding Mechanics vs. Classic Antagonists

While both (S)-ATPO and the classic antagonist DNQX stabilize the open conformation of the AMPA receptor, they achieve this through fundamentally different binding mechanics. DNQX, a quinoxalinedione, lacks an α-amino acid moiety and relies on its dione core for binding [1]. (S)-ATPO, conversely, is an α-amino acid derivative that aligns its α-carboxylate and α-ammonium groups with conserved agonist binding residues. It achieves antagonism through direct steric interference: its phosphonate group interacts with domain 2, while its tert-butyl group occupies a pocket between domains 1 and 2 [1]. This makes (S)-ATPO uniquely suited for studies requiring an amino-acid-like antagonist that blocks closure via targeted steric bulk rather than generic rigid-ring insertion.

Evidence DimensionMechanism of Domain 2 (D2) Blockade
Target Compound Data(S)-ATPO (Steric hindrance via tert-butyl and phosphonate groups)
Comparator Or BaselineDNQX (Rigid quinoxalinedione ring insertion)
Quantified DifferenceDivergent molecular interaction sets despite similar macroscopic domain closure (open state stabilization)
ConditionsComparative structural mapping of the GluR2 binding cleft

Procuring (S)-ATPO provides a structurally distinct, amino-acid-based reference point for competitive antagonism, crucial for differentiating binding pockets in novel drug screening.

Selective Affinity for GluA1-4 and GluK1 over GluK2

(S)-ATPO demonstrates a highly specific binding profile across ionotropic glutamate receptor subtypes, making it a valuable tool for isolating specific receptor contributions. It exhibits low micromolar affinity for recombinant AMPA receptors GluA1-4 (Ki values ranging from 2.0 to 6.7 µM) and the kainate receptor subunit GluK1 (KB = 24 µM) [1]. Critically, it shows virtually no activity at the GluK2 kainate receptor subtype [1]. This sharp divergence in affinity between GluK1 and GluK2 allows researchers to use (S)-ATPO to pharmacologically dissect the roles of different kainate receptor subunits in complex neural circuits, a capability not offered by broader-spectrum antagonists.

Evidence DimensionReceptor Subtype Affinity (Ki / KB)
Target Compound Data(S)-ATPO (GluA1-4 Ki: 2.0-6.7 µM; GluK1 KB: 24 µM)
Comparator Or BaselineGluK2 subtype (No measurable activity / inactive)
Quantified DifferenceComplete selectivity for GluA1-4/GluK1 over the GluK2 subtype
ConditionsRecombinant receptor binding assays and functional antagonism studies

This selectivity profile is critical for neuroscientists needing to isolate GluK1-mediated responses from GluK2-mediated background activity in mixed-receptor populations.

High-Resolution Structural Biology (X-ray Crystallography)

Due to its ability to reliably stabilize the GluA2 ligand-binding domain in a strictly open conformation (2.5°–5.1° closure), (S)-ATPO is the premier choice for crystallographic workflows aiming to map the inactive state of AMPA receptors [1].

Patch-Clamp Electrophysiology and Dose-Response Modeling

The rigorous stereopurity of (S)-ATPO ensures that concentration-response curves in whole-cell recordings are not skewed by inactive enantiomers, making it ideal for the precise quantification of AMPA-induced depolarization inhibition [2].

Rational Drug Design and Screening Assays

As an α-amino acid-based antagonist with a distinct steric hindrance mechanism (via its tert-butyl and phosphonate groups), (S)-ATPO serves as a critical structural baseline for designing novel, non-quinoxalinedione AMPA/Kainate therapeutics [1].

Receptor Subtype Pharmacological Dissection

Its selective affinity for GluA1-4 and GluK1, combined with a lack of activity at GluK2, allows researchers to use (S)-ATPO as a targeted pharmacological probe to isolate and study specific kainate receptor subunit contributions in complex neural tissues[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

322.09298795 Da

Monoisotopic Mass

322.09298795 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(S)-ATPO

Dates

Last modified: 08-15-2023
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